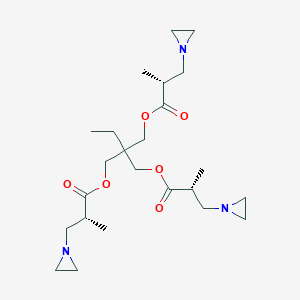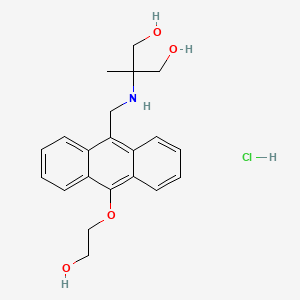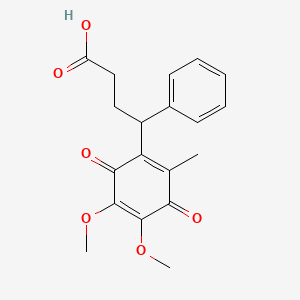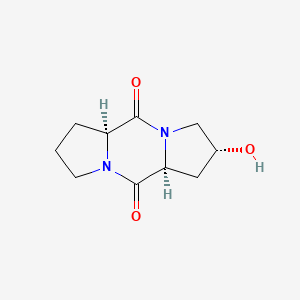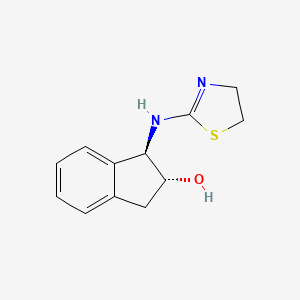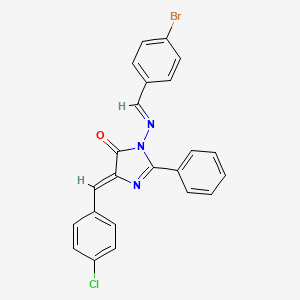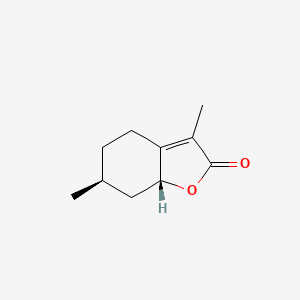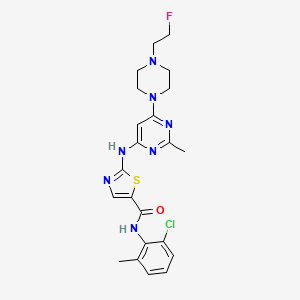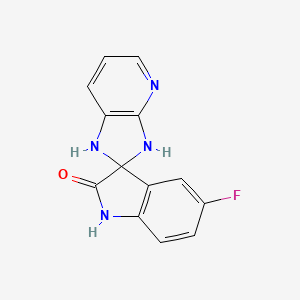
1,3-Dihydro-5'-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3'-(3H)indol)-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-5’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine in the structure often imparts unique chemical and biological properties, making such compounds of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Imidazole Formation: Construction of the imidazole ring through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Flow Chemistry: Continuous flow processes to enhance scalability and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-5’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorine or imidazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-5’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Pathways Involved: Specific signaling or metabolic pathways influenced by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro Compounds: Other spiro compounds with different substituents.
Fluorinated Compounds: Compounds with fluorine atoms in different positions.
Imidazole Derivatives: Compounds with variations in the imidazole ring.
Uniqueness
1,3-Dihydro-5’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific spiro linkage, fluorine substitution, and imidazole structure. These features may impart distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
93500-49-3 |
|---|---|
Molekularformel |
C13H9FN4O |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
5'-fluorospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C13H9FN4O/c14-7-3-4-9-8(6-7)13(12(19)16-9)17-10-2-1-5-15-11(10)18-13/h1-6,17H,(H,15,18)(H,16,19) |
InChI-Schlüssel |
QRFISNYPNHUZAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC3(N2)C4=C(C=CC(=C4)F)NC3=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


